N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Catalog No.
S2716274
CAS No.
941911-21-3
M.F
C19H28N2O2
M. Wt
316.445
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-y...

CAS Number

941911-21-3

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

IUPAC Name

3,3-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide

Molecular Formula

C19H28N2O2

Molecular Weight

316.445

InChI

InChI=1S/C19H28N2O2/c1-13(2)12-21-16-8-7-15(10-14(16)6-9-18(21)23)20-17(22)11-19(3,4)5/h7-8,10,13H,6,9,11-12H2,1-5H3,(H,20,22)

InChI Key

QBMSNJLRAMTART-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C

Solubility

not available
IBT is a tetrahydroquinoline derivative that has a thiazole group and a butanamide group attached to its molecule. It was first synthesized in 1991 by Suzuki et al. and has gained popularity due to its diverse range of applications.
The molecular formula of IBT is C21H28N2O2S with a molecular weight of 380.53 g/mol. It is slightly soluble in water but readily soluble in organic solvents such as ethanol and methanol. Its melting point is 92°C, and its boiling point is 532.3°C. IBT's color is yellowish to light brown. It has a pKa value of 6.64, indicating that it is weakly acidic.
IBT synthesis is usually achieved through the reaction of isobutyryl chloride and the corresponding thiazole under refluxing conditions, followed by an N,N-dimethyl-aminopyridine (DMAP) catalyzed amidation step. The purity and identity of synthesized IBT are usually confirmed through nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
Several analytical methods are available to quantify and detect IBT in different samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), ultraviolet-visible spectroscopy (UV-Vis), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR).
IBT has shown potential biological activities such as antimicrobial, antifungal, and antioxidant activities. Its antibacterial properties are attributed to its interaction with bacterial membranes, resulting in increased membrane permeability and subsequent cell death. IBT is also a potent antifungal agent that prevents mycelial growth and spore germination. Furthermore, it exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
IBT is generally considered safe for scientific use, with no significant toxic effects reported in previous studies. However, the safety levels of IBT in laboratory animals and humans remain unknown, and appropriate safety precautions must be taken when handling it.
IBT has been widely used in various scientific experiments, including drug discovery, agricultural studies, and fragrance industry. IBT has shown promising results as a potential therapeutic agent for cancer, bacterial infections, and fungal infections. Additionally, it has been used as a pesticide and fungicide in agricultural studies, as well as a fragrant compound in the fragrance industry.
The research on IBT is still in its infancy, and there are numerous areas that warrant further research. Current research focuses on investigating the mechanism of action of IBT on biological systems, exploring their potential applications in different industries, and identifying possible toxicity and safety concerns.
IBT has potential implications in various fields of research and industry. In pharmaceuticals, IBT can serve as a starting point for the development of novel therapeutic agents for various diseases such as cancer, bacterial infections, and fungal infections. In the agricultural industry, IBT can be used as a fungicide and pesticide to control plant diseases and pests. In the fragrance industry, IBT can be used to create unique and desirable fragrances for different products.
Despite its promising applications, IBT has several limitations that need to be addressed in future research. First, toxicity levels in humans need to be established thoroughly. Second, the pharmacokinetics and pharmacodynamics of IBT need to be understood since they are essential for determining its effectiveness and toxicity in living organisms. The third limitation is the scalability of IBT synthesis since large-scale production of the compound is yet to be established. In future research, tackling these limitations will be a priority.
Several potential future directions for IBT research exist. These include developing more efficient and scalable synthetic routes for IBT production to meet the rising demand for the compound. Secondly, understanding the structure-activity relationship (SAR) of IBT to develop more potent and effective derivatives. Thirdly, investigating IBT's potential role as a biosensor due to its fluorescence property. Lastly, exploring the possible effects of IBT on the environment and living organisms and developing eco-friendly synthetic methods to counter any harmful effects.
In conclusion, IBT is a promising compound that has potential implications in various fields such as pharmaceuticals, agriculture, and fragrance industry. However, further research is necessary to fully understand its toxicity, effectiveness, and mechanism of action. Current research focuses on IBT's applications, safety profiles and developing scalable synthetic methods. Future research directions will focus on understanding the structure-activity relationship (SAR), IBT's ecology impact, and its biosensor potential.

XLogP3

3.4

Dates

Modify: 2023-08-16

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